An In-Depth Technical Guide to Piperidine, 1-methyl-, hydrochloride (CAS 17874-59-8): Properties, Characterization, and Handling
An In-Depth Technical Guide to Piperidine, 1-methyl-, hydrochloride (CAS 17874-59-8): Properties, Characterization, and Handling
Introduction
Piperidine, 1-methyl-, hydrochloride, also known as N-methylpiperidinium chloride, is the hydrochloride salt of the cyclic tertiary amine, 1-methylpiperidine. This conversion to a salt form is a critical chemical modification that significantly enhances the compound's stability, handling characteristics, and solubility in polar solvents, making it a more versatile reagent in various synthetic applications. While the parent amine is a flammable and volatile liquid, the hydrochloride salt is a solid, which simplifies storage and quantitative handling. This guide provides an in-depth analysis of its chemical and physical properties, outlines robust protocols for its analytical characterization, and details best practices for its safe handling and storage, offering a crucial resource for researchers and professionals in drug development and chemical synthesis.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of Piperidine, 1-methyl-, hydrochloride are summarized below.
Nomenclature and Identifiers
| Property | Value | Source |
| CAS Number | 17874-59-8 | [1] |
| IUPAC Name | 1-Methylpiperidin-1-ium chloride | [2] |
| Synonyms | N-Methylpiperidinium chloride, 1-Methylpiperidine hydrochloride | |
| Molecular Formula | C₆H₁₄ClN | [2] |
| Molecular Weight | 135.64 g/mol | |
| Canonical SMILES | C[NH+]1CCCC1.[Cl-] |
Physicochemical Properties
The conversion of 1-methylpiperidine to its hydrochloride salt drastically alters its physical state from a liquid to a solid, which is advantageous for weighing and formulation.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Based on analogous compounds like 1,1-Dimethylpiperidinium chloride.[3] |
| Melting Point | Data not consistently available for this specific CAS number. Related N-alkyl piperidinium chlorides have high melting points, often >230 °C.[4][5] | The high melting point is characteristic of ionic salts compared to the free base (-50 °C). |
| Solubility | Soluble in polar solvents such as water and methanol. | The ionic nature imparted by the hydrochloride group significantly increases aqueous solubility. |
| Hygroscopicity | Expected to be hygroscopic. | A common characteristic for many amine hydrochloride salts. |
Synthesis and Chemical Reactivity
The chemical behavior of Piperidine, 1-methyl-, hydrochloride is dominated by its nature as an amine salt. This section explores its formation and key reactions.
General Synthesis Pathway
The synthesis is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of 1-methylpiperidine (a Lewis base) accepts a proton from hydrochloric acid (an acid), forming a stable ammonium salt.
Causality Behind the Method: This reaction is typically performed in a non-aqueous solvent, such as methanol or diethyl ether, in which the hydrochloride salt is less soluble than the starting amine. This choice of solvent facilitates the precipitation of the pure product upon formation, driving the reaction to completion and simplifying purification.[6]
Caption: Synthesis of 1-Methylpiperidine Hydrochloride.
Key Chemical Reactivity
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Reaction with Bases: As the salt of a weak base, Piperidine, 1-methyl-, hydrochloride will react with a strong base (e.g., NaOH, K₂CO₃) to deprotonate the nitrogen and regenerate the free amine, 1-methylpiperidine. This is a fundamental reaction used to liberate the volatile amine from its stable salt form when needed for a subsequent reaction.
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Stability: The compound is stable under normal storage conditions. However, it is incompatible with strong oxidizing agents.
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Thermal Decomposition: At elevated temperatures, thermal decomposition may occur, leading to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.
Analytical Characterization Protocols
A multi-technique approach is essential for the unambiguous confirmation of the identity and purity of Piperidine, 1-methyl-, hydrochloride. The following protocols are designed as self-validating systems for comprehensive characterization.
Caption: Comprehensive Analytical Workflow for Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for elucidating the precise molecular structure. Proton (¹H) NMR confirms the presence and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR provides information about the carbon skeleton. For this compound, NMR is crucial to confirm the N-methylation and the integrity of the piperidine ring.
Expected ¹H NMR Spectrum (in D₂O):
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N-CH₃: A singlet, deshielded compared to the free amine due to the positive charge on the adjacent nitrogen, expected around ~2.8-3.0 ppm.
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Axial/Equatorial Protons (α to N): Complex multiplets, significantly deshielded due to the adjacent positive charge, expected around ~3.2-3.6 ppm.
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Ring Protons (β and γ to N): Overlapping multiplets, expected in the range of ~1.6-2.0 ppm.
Expected ¹³C NMR Spectrum (in D₂O):
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N-CH₃: A single peak, expected around ~45-50 ppm.
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Carbons α to N: A single peak, expected around ~55-60 ppm.
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Carbons β to N: A single peak, expected around ~22-26 ppm.
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Carbon γ to N: A single peak, expected around ~20-24 ppm.
Protocol: Sample Preparation for NMR Analysis
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Objective: To obtain high-resolution NMR spectra for structural confirmation.
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Materials: Piperidine, 1-methyl-, hydrochloride sample, Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD), NMR tube, micropipette.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
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Add approximately 0.6 mL of a suitable deuterated solvent (D₂O is ideal for hydrochloride salts).
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Cap the NMR tube and gently vortex or invert several times until the sample is fully dissolved. The clarity of the solution indicates successful dissolution, a key validation checkpoint.
-
Insert the tube into the NMR spinner and place it in the spectrometer.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key is to confirm the presence of the ammonium (N-H⁺) bond and the saturated alkyl C-H bonds, distinguishing it from its free amine precursor.
Expected IR Spectrum (KBr Pellet):
-
N-H⁺ Stretch: A very broad and strong absorption band from ~2400-2700 cm⁻¹, which is characteristic of a secondary ammonium salt. This is a key diagnostic peak.
-
C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (~2850-2980 cm⁻¹).
-
C-H Bend: Peaks in the fingerprint region, typically around 1400-1470 cm⁻¹.
Protocol: KBr Pellet Preparation for Solid-State IR Analysis
-
Objective: To obtain a transmission IR spectrum of the solid material.
-
Materials: Sample, dry spectroscopic grade Potassium Bromide (KBr), agate mortar and pestle, pellet press.
-
Procedure:
-
Gently grind ~1-2 mg of the sample with ~100-200 mg of dry KBr in an agate mortar. The rationale for using KBr is its transparency in the IR region.
-
Continue grinding until the mixture is a fine, homogeneous powder. This prevents light scattering and ensures a quality spectrum.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet is a visual checkpoint for a well-prepared sample.
-
Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the ionizable portion of the molecule and offers structural information through fragmentation patterns. Electrospray Ionization (ESI) is the ideal technique for this pre-charged ionic compound.
Expected Mass Spectrum (Positive ESI Mode):
-
Parent Ion: The spectrum will not show the mass of the full salt (135.64 Da). Instead, it will show the mass of the cation, which is the protonated free base, 1-methylpiperidine. The expected mass-to-charge ratio (m/z) will be for [C₆H₁₃N + H]⁺, which is approximately 100.11 Da. The observation of this specific m/z is the primary validation point.
Protocol: Electrospray Ionization (ESI-MS) Analysis
-
Objective: To confirm the molecular weight of the cationic component.
-
Materials: Sample, HPLC-grade methanol or water/acetonitrile mixture, vial, syringe.
-
Procedure:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol.
-
Infuse the solution directly into the ESI source of the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, gas flow) should be optimized to achieve a stable signal.
-
Verify that the most abundant peak corresponds to the calculated exact mass of the 1-methylpiperidinium cation.
-
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
| Hazard Category | Information | Source |
| Acute Toxicity | LD₅₀: 465 mg/kg (Intraperitoneal, mouse) | |
| Handling | Use in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Wear suitable protective clothing. | [7] |
| Incompatibilities | Strong oxidizing agents, strong bases. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities.[7][8]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be required.
Storage Conditions
-
Temperature: Store in a cool, dry place.
-
Atmosphere: Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) if possible to protect from moisture, as the compound is likely hygroscopic.
-
Incompatibilities: Store away from strong bases and oxidizing agents.
Conclusion
Piperidine, 1-methyl-, hydrochloride (CAS 17874-59-8) is a stable, solid derivative of its parent amine, offering significant advantages in handling and solubility for synthetic chemistry. Its identity and purity can be rigorously confirmed through a combination of NMR, IR, and MS analyses. By understanding its core chemical properties and adhering to the detailed analytical and safety protocols outlined in this guide, researchers and drug development professionals can confidently and effectively utilize this compound as a valuable chemical intermediate.
References
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Synthesis of methyl 1-methylpiperidine-4-carboxylate . PrepChem.com. Available from: [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 17874-59-8 Name... . XiXisys. Available from: [Link]
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1-Methylpiperidin-1-ium chloride | C6H14ClN | CID 12698376 . PubChem. Available from: [Link]
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SAFETY DATA SHEET according to 1907/2006/EC, Article 31 . CHAMAELEON PRODUCTION. Available from: [Link]
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N-Methylpiperidine | C6H13N | CID 12291 . PubChem. Available from: [Link]
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Piperidine, 1-methyl- . NIST WebBook. Available from: [Link]
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Piperidine, 1-methyl- . NIST WebBook. Available from: [Link]
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